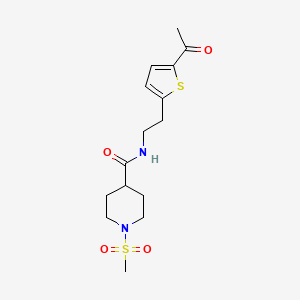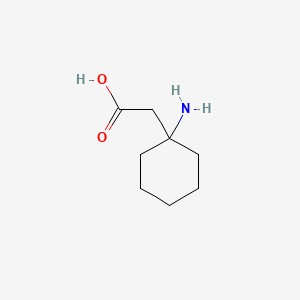
Ethyl-5-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-3-methylthiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is a complex organic compound with a molecular formula of C({18})H({21})NO({6})S({2}) This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups, including an ethyl ester, a sulfonyl group, and a methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the thiophene derivative in the presence of a base.
Amidation: The propanamido group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic reagents like bromine (Br(_2)) or chlorosulfonic acid (ClSO(_3)H) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or sulfonated derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate
- Ethyl 5-(3-((4-nitrophenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate
Uniqueness
Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and potentially its biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of Ethyl 5-(3-((4-methoxyphenyl)sulfonyl)propanamido)-3-methylthiophene-2-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
ethyl 5-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S2/c1-4-25-18(21)17-12(2)11-16(26-17)19-15(20)9-10-27(22,23)14-7-5-13(24-3)6-8-14/h5-8,11H,4,9-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMOIPDZZKFTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride](/img/structure/B2595019.png)


![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2595023.png)
![4-tert-butyl-2-oxo-N-{[6-(propan-2-yloxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2595025.png)


![(Z)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B2595033.png)
![5-benzoyl-N-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B2595034.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2595035.png)
![2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2595036.png)
![ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2595037.png)
![N-[(4-methoxyphenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2595038.png)
